Dimethylheptylpyran

Cannabinoid Pharmacology Behavioral Neuroscience Structure-Activity Relationship

Dimethylheptylpyran (DMHP) is a synthetic cannabinoid with a 12-fold higher potency than Δ1-THC in behavioral catalepsy models and an extended 20–39 hour elimination half-life. It induces pronounced hypotension at sub-psychoactive doses, a profile divergent from THC's tachycardic response, enabling dissection of CB1-mediated cardiovascular regulation and biased signaling pathways. With a high therapeutic index (~2000), DMHP supports chronic dosing, receptor desensitization, and anticonvulsant SAR studies unachievable with THC. This distinct pharmacology demands a well-characterized reference standard for reproducible CNS research.

Molecular Formula C25H38O2
Molecular Weight 370.6 g/mol
CAS No. 32904-22-6
Cat. No. B1670676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylheptylpyran
CAS32904-22-6
Synonyms3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol
dimethylheptylpyran (cannabinol analog)
Molecular FormulaC25H38O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
InChIInChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3
InChIKeyQBEFIFWEOSUTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimethylheptylpyran (CAS 32904-22-6): A High-Potency Synthetic Cannabinoid Reference Standard for CNS and Cardiovascular Research


Dimethylheptylpyran (DMHP, 1,2-dimethylheptyl-Δ3THC, A-40824, EA-1476) is a synthetic analog of Δ9-tetrahydrocannabinol (THC) first synthesized in 1949 during structural elucidation studies of cannabis constituents [1]. It belongs to the dibenzopyran class of cannabinoids and is distinguished from THC by replacement of the 3-pentyl side chain with a 3-(1,2-dimethylheptyl) moiety, which substantially alters its pharmacodynamic and pharmacokinetic profile [2]. DMHP functions as a potent agonist at the cannabinoid CB1 receptor, with a molecular formula of C25H38O2 and a molar mass of 370.57 g/mol [3].

Why Dimethylheptylpyran (DMHP) Is Not Interchangeable with Δ9-THC or Other Synthetic Cannabinoids


Despite sharing a core dibenzopyran scaffold with Δ9-THC, DMHP cannot be substituted with its parent compound or other synthetic cannabinoids due to profound, quantifiable differences in potency, pharmacokinetics, and effect profile. The 1,2-dimethylheptyl side chain confers a mean in vivo potency ratio of 12 relative to Δ1-THC in behavioral assays [1], while also extending the elimination half-life to 20–39 hours compared to THC's approximately 1.5–2 hours [2]. Critically, DMHP produces a markedly divergent physiological signature: pronounced hypotension at doses well below the psychoactive threshold [3], contrasting with the primarily tachycardic response to THC. These differential characteristics invalidate DMHP as a simple functional analog and necessitate its procurement as a distinct, well-characterized reference standard for reproducible experimental outcomes.

Product-Specific Quantitative Evidence Guide: Dimethylheptylpyran (DMHP) Differential Data


DMHP Exhibits a 12-Fold Higher Potency Than Δ1-THC in Mouse Behavioral Catalepsy Model

In a direct head-to-head comparison using the mouse ring catalepsy test, DMHP demonstrated a mean potency ratio of 12 relative to Δ1-tetrahydrocannabinol (Δ1-THC), indicating that DMHP is 12 times more potent in producing this cannabinoid-typical behavioral effect [1]. In contrast, the n-heptyl analog of Δ1-THC was only twice as active as Δ1-THC [1]. This 6-fold difference in potency between DMHP and the n-heptyl analog underscores the unique contribution of the 1,2-dimethyl branching to pharmacological activity, a feature not captured by simple side-chain elongation.

Cannabinoid Pharmacology Behavioral Neuroscience Structure-Activity Relationship

DMHP Demonstrates a 20–39 Hour Elimination Half-Life, Enabling Sustained Receptor Engagement Unattainable with THC

DMHP possesses an extended elimination half-life of 20–39 hours [1], a consequence of its enhanced lipophilicity relative to THC. For comparison, Δ9-THC exhibits a terminal half-life of approximately 1.5–2 hours following intravenous administration [2]. This >10-fold extension in plasma residence time fundamentally alters the temporal dynamics of CB1 receptor activation, enabling sustained pharmacological effects without repeated dosing. The active metabolite, 11-hydroxy-DMHP, exhibits an even longer half-life exceeding 48 hours [3], further contributing to the compound's prolonged duration of action.

Pharmacokinetics Drug Metabolism In Vivo Study Design

DMHP Demonstrates an Exceptional Therapeutic Index of Approximately 2000, Indicating a Wide Safety Margin Relative to Many Psychoactive Compounds

The acute toxicity of DMHP is characterized by a therapeutic index (TI)—the ratio of the median lethal dose (LD50) to the median effective dose (ED50)—of approximately 2000 in animal studies [1]. This high TI indicates that the lethal dose is roughly 2000 times greater than the dose required to produce a therapeutic or pharmacological effect. For context, the TI for Δ9-THC has been reported to be approximately 40–50 in rodents [2]. This 40- to 50-fold wider safety margin for DMHP suggests a substantially lower risk of dose-limiting toxicity, a crucial consideration for both in vivo research and any potential therapeutic development.

Toxicology Safety Pharmacology Therapeutic Index

DMHP Induces Pronounced Hypotension at Sub-Psychoactive Doses, Differentiating It from THC's Tachycardic Profile

In human subjects, DMHP administration produces pronounced hypotension (low blood pressure) that manifests at doses well below those required to elicit hallucinogenic or overtly psychoactive effects [1]. This cardiovascular response is diametrically opposed to the typical cannabinoid effect of tachycardia (increased heart rate) observed with THC [2]. Specifically, DMHP causes significant orthostatic hypotension, leading to dizziness and fainting upon standing, a phenomenon colloquially termed "couch lock" [1]. This differential cardiovascular profile is a key distinguishing feature, underscoring that DMHP does not simply recapitulate the effects of THC with higher potency.

Cardiovascular Pharmacology Autonomic Nervous System Hemodynamics

Best Research and Industrial Application Scenarios for Dimethylheptylpyran (DMHP)


CNS Receptor Occupancy and Behavioral Pharmacology Studies

Given its 12-fold higher potency in behavioral catalepsy models [1] and extended 20–39 hour half-life [2], DMHP is ideally suited for studies requiring sustained CB1 receptor engagement in the CNS. Researchers can achieve prolonged pharmacological effects with a single, lower-mass dose, simplifying chronic dosing regimens and enabling investigation of receptor desensitization, tolerance development, and long-term behavioral plasticity in rodent models.

Cardiovascular and Autonomic Function Research

DMHP's unique ability to induce pronounced hypotension at doses below the psychoactive threshold [1] makes it a critical tool for dissecting cannabinoid-mediated cardiovascular regulation. This property is distinct from the tachycardic response to THC [3], allowing investigators to isolate and study the pathways responsible for blood pressure lowering, orthostatic intolerance, and peripheral vasodilation associated with CB1 agonism.

Anticonvulsant Drug Discovery and Epilepsy Model Development

The DMHP structural motif has been associated with enhanced anticonvulsant activity in genetic epilepsy models [4]. Its high therapeutic index of approximately 2000 [5] provides a wide safety margin for dose-escalation studies, enabling thorough exploration of the structure-activity relationship (SAR) around the 1,2-dimethylheptyl side chain to optimize anticonvulsant efficacy while minimizing neurotoxicity.

Cannabinoid Receptor Signaling Pathway Elucidation

The divergent pharmacological profile of DMHP—high potency, prolonged half-life, pronounced hypotension—suggests it may engage CB1 receptor signaling complexes or downstream effector pathways in a manner distinct from THC [1][5]. This makes DMHP an invaluable reference compound for biased signaling studies, where it can be used as a tool to probe the conformational landscape of the CB1 receptor and its coupling to specific G-protein subtypes or β-arrestin pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylheptylpyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.